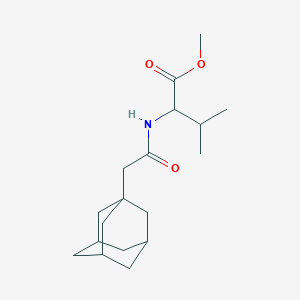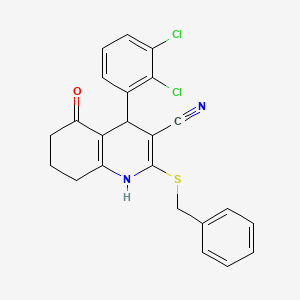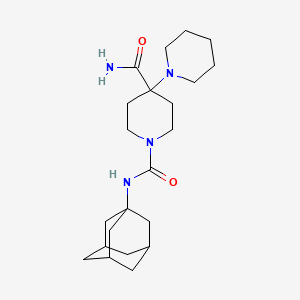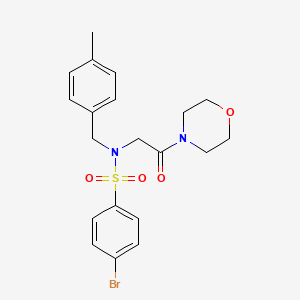![molecular formula C19H23NO2S B4061814 1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}pyrrolidine](/img/structure/B4061814.png)
1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}pyrrolidine
Übersicht
Beschreibung
1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}pyrrolidine is a useful research compound. Its molecular formula is C19H23NO2S and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.14495015 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Fluorinated polyamides containing pyridine and sulfone moieties, synthesized using diamines similar in structure to the target compound, have demonstrated exceptional properties. These polymers exhibit high thermal stability, excellent solubility in organic solvents, and the ability to form strong, flexible films. Such characteristics make them suitable for high-performance materials in electronics and aerospace industries due to their low dielectric constants, high transparency, and strong mechanical properties (Xiao-Ling Liu et al., 2013).
Synthesis of Heterocyclic Compounds
A methodology involving the cyclization of amino keto sulfones, precursors similar to the target molecule, has been developed to efficiently produce a variety of aromatic and non-aromatic heterocyclic compounds. This approach provides a convenient route to synthesize 2,5-disubstituted pyrroles and pyrrolidines, highlighting the versatility of sulfone-containing compounds in the synthesis of biologically and pharmaceutically relevant heterocycles (S. Benetti et al., 2002).
Antimicrobial Activity of Sulfonyl Pyrrolidin-2-ones
Compounds bearing the sulfonyl pyrrolidin-2-one structure, closely related to the target molecule, have shown promising antimicrobial activity. The synthesis of these compounds utilizing polyphosphate ester and their subsequent screening for antimicrobial properties underscore the potential of sulfonyl-containing pyrrolidines in developing new antimicrobial agents (M. Zareef et al., 2008).
Organocatalysis in Asymmetric Synthesis
The use of sulfoxide-containing pyrrolidines, derived from structures similar to the target molecule, has been explored in the asymmetric Michael addition reactions. These catalysts have enabled the synthesis of γ-nitro carbonyl compounds with high yields and excellent stereoselectivity, demonstrating the utility of sulfonyl-substituted pyrrolidines in enantioselective synthesis (Kamal N. Singh et al., 2013).
Sulfenylation of Heterocycles
Research on the sulfenylation of pyrroles and indoles using sulfone derivatives provides insights into the functionalization of heterocycles, expanding the toolbox for synthetic chemistry. Such methodologies enable the synthesis of densely substituted heterocyclic compounds, further illustrating the broad applicability of sulfone chemistry in organic synthesis (H. M. Gilow et al., 1991).
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-16-9-11-18(12-10-16)23(21,22)15-19(20-13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12,19H,5-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXPEERIMBCKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4061737.png)

![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4061746.png)
![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide](/img/structure/B4061759.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4061776.png)

![1-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B4061780.png)
![1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4061783.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B4061791.png)

![benzyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061802.png)
![2-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4061804.png)
![2-[(4-methylbenzoyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B4061808.png)

